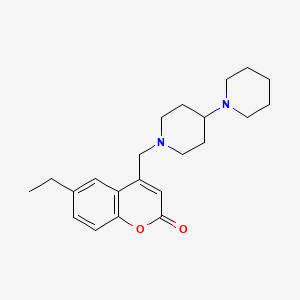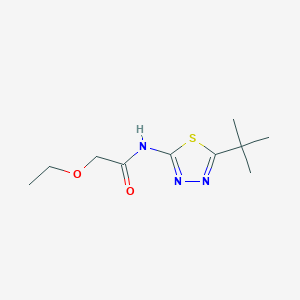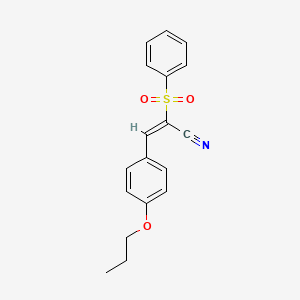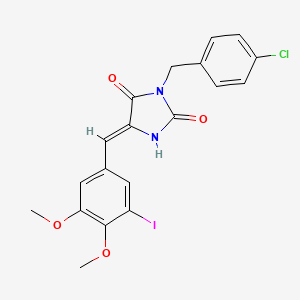
4-(1,4'-bipiperidin-1'-ylmethyl)-6-ethyl-2H-chromen-2-one
説明
4-(1,4'-bipiperidin-1'-ylmethyl)-6-ethyl-2H-chromen-2-one, commonly known as BPIQ, is a small molecule that has been extensively studied for its potential therapeutic applications. BPIQ belongs to the class of compounds known as coumarin derivatives and has been shown to exhibit a wide range of biological activities.
科学的研究の応用
BPIQ has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. BPIQ has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. In addition, BPIQ has been shown to have antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of BPIQ is not fully understood. However, it has been suggested that BPIQ exerts its biological activities through the inhibition of various enzymes and proteins. For example, BPIQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. BPIQ has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
BPIQ has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. BPIQ has also been shown to improve cognitive function in animal models of Alzheimer's disease and depression. In addition, BPIQ has been shown to reduce oxidative stress and inflammation.
実験室実験の利点と制限
BPIQ has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. BPIQ is also relatively stable and can be stored for long periods of time. However, BPIQ has some limitations for lab experiments. It is a highly reactive compound that can form adducts with proteins and other biomolecules. This can lead to false positive results in some assays.
将来の方向性
There are several future directions for the study of BPIQ. One area of research is the development of BPIQ analogs with improved biological activities. Another area of research is the elucidation of the mechanism of action of BPIQ. This will help to identify new targets for drug development. Finally, the therapeutic potential of BPIQ in various diseases should be further explored in clinical trials.
Conclusion
In conclusion, BPIQ is a small molecule that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities and has been shown to have anticancer, antiviral, and antibacterial properties. BPIQ has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. Although the mechanism of action of BPIQ is not fully understood, it has been suggested that it exerts its biological activities through the inhibition of various enzymes and proteins. The future directions for the study of BPIQ include the development of BPIQ analogs with improved biological activities, the elucidation of its mechanism of action, and the exploration of its therapeutic potential in various diseases.
特性
IUPAC Name |
6-ethyl-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-2-17-6-7-21-20(14-17)18(15-22(25)26-21)16-23-12-8-19(9-13-23)24-10-4-3-5-11-24/h6-7,14-15,19H,2-5,8-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGSOIFZYSKTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC(CC3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4'-bipiperidin-1'-ylmethyl)-6-ethyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B4751217.png)


![1-(4-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751235.png)
![methyl 2-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B4751237.png)
![1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4751244.png)

![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate](/img/structure/B4751257.png)

![3-isopropoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4751285.png)
![3-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4751290.png)